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Abstract
(6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), also known as Lometrexol, is a potent,

second-generation antifolate agent with a specific mechanism of action targeting de novo

purine biosynthesis.[1][2] This technical guide provides a comprehensive overview of the

pharmacology of (6S)-DDATHF, including its molecular mechanism, preclinical and clinical

findings, and detailed experimental protocols for its evaluation. The document is intended to

serve as a resource for researchers and professionals involved in oncology drug development

and the study of folate-dependent metabolic pathways.

Introduction
(6S)-DDATHF is a structural analog of tetrahydrofolate where carbon atoms replace the

nitrogen atoms at the N5 and N10 positions.[3] Unlike classical antifolates such as

methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), DDATHF was designed

to selectively target a different enzyme in folate metabolism.[3][4] Its primary target is

glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo

synthesis of purine nucleotides.[1][2][5] By inhibiting this pathway, DDATHF effectively depletes

the intracellular pool of adenosine and guanosine, leading to cell cycle arrest and apoptosis,

particularly in rapidly proliferating cancer cells.[2][6]
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The development of DDATHF has been characterized by its significant antitumor activity and a

distinct toxicity profile, primarily myelosuppression and mucositis.[1][5] A key strategy to

mitigate these toxicities has been the co-administration of folic acid, which has been shown to

improve the safety profile of the drug without compromising its therapeutic efficacy.[1][5] This

guide will delve into the specifics of its mechanism, the rationale for folic acid supplementation,

and provide practical experimental details.

Mechanism of Action
The cytotoxic effects of (6S)-DDATHF are a direct result of its potent and specific inhibition of

GARFT.[1][2][5] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate

to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR). This

is a critical, early step in the multi-enzyme pathway of de novo purine synthesis.

By acting as a tight-binding inhibitor of GARFT, DDATHF blocks the formation of FGAR, leading

to a cascade of downstream effects:

Depletion of Purine Nucleotides: The inhibition of the pathway leads to a significant reduction

in the intracellular pools of inosine monophosphate (IMP), the precursor for both adenosine

monophosphate (AMP) and guanosine monophosphate (GMP).[2][3]

Cell Cycle Arrest and Apoptosis: The lack of essential purine building blocks for DNA and

RNA synthesis results in the cessation of cell division and the induction of programmed cell

death (apoptosis).[1][6]

The stereochemistry at the 6-position is crucial for the biological activity of DDATHF. Both the

(6R) and (6S) diastereomers are cytotoxic, but their potency can vary significantly between

different cell lines, with the (6S) isomer showing greater cytotoxicity in some human cancer cell

lines.[7] This stereospecificity is linked to the activity of folylpolyglutamate synthetase (FPGS),

which is responsible for the polyglutamation of DDATHF within the cell, a process that

enhances its intracellular retention and inhibitory activity.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_DDATHF_Lometrexol_in_Combination_with_Folic_Acid_Supplementation.pdf
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_DDATHF_Lometrexol_in_Combination_with_Folic_Acid_Supplementation.pdf
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_DDATHF_Lometrexol_in_Combination_with_Folic_Acid_Supplementation.pdf
https://www.benchchem.com/pdf/The_Inhibition_of_Purine_Synthesis_by_DFBTA_DDATHF_A_Technical_Overview.pdf
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://www.benchchem.com/pdf/The_Inhibition_of_Purine_Synthesis_by_DFBTA_DDATHF_A_Technical_Overview.pdf
https://www.cancernetwork.com/view/new-antifolates-clinical-development
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_DDATHF_Lometrexol_in_Combination_with_Folic_Acid_Supplementation.pdf
https://www.medchemexpress.com/LY_264618.html
https://pubmed.ncbi.nlm.nih.gov/8589057/
https://pubmed.ncbi.nlm.nih.gov/8589057/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


De Novo Purine Synthesis Inhibition by (6S)-DDATHF

Downstream Effects

10-formyl-THF

GARFT

GAR

FGAR

Formyl Transfer

Purines

Multiple Steps

Purine Nucleotide
Depletion

DDATHF

Inhibition

Cell Cycle Arrest

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

MTT Assay

Data Analysis

Seed Cells in
96-well Plate

Incubate Overnight

Prepare Serial Dilutions
of (6S)-DDATHF

Add DDATHF to Cells

Incubate for 72h

Add MTT Solution

Incubate for 3-4h

Dissolve Formazan
in DMSO

Read Absorbance
at 570 nm

Calculate % Viability

Plot Dose-Response Curve

Determine IC50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(6S)-DDATHF

Cancer Cells
(High Folate Demand)

Inhibits Purine Synthesis

Normal Cells
(Lower Folate Demand)

Inhibits Purine Synthesis

Antitumor Efficacy Toxicity
(Myelosuppression, Mucositis)

Folic Acid
Supplementation

Rescues Folate Pool

Mitigates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. cancernetwork.com [cancernetwork.com]

4. benchchem.com [benchchem.com]

5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral
folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate
correlates with cellular folylpolyglutamate synthetase levels - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacology of (6S)-DDATHF (Lometrexol): An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15587983?utm_src=pdf-body-img
https://www.benchchem.com/product/b15587983?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_DDATHF_Lometrexol_in_Combination_with_Folic_Acid_Supplementation.pdf
https://www.benchchem.com/pdf/The_Inhibition_of_Purine_Synthesis_by_DFBTA_DDATHF_A_Technical_Overview.pdf
https://www.cancernetwork.com/view/new-antifolates-clinical-development
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_DDATHF_and_Methotrexate_in_Cancer_Therapy.pdf
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://pubmed.ncbi.nlm.nih.gov/8958188/
https://www.medchemexpress.com/LY_264618.html
https://pubmed.ncbi.nlm.nih.gov/8589057/
https://pubmed.ncbi.nlm.nih.gov/8589057/
https://pubmed.ncbi.nlm.nih.gov/8589057/
https://www.benchchem.com/product/b15587983#understanding-the-pharmacology-of-6s-ddathf
https://www.benchchem.com/product/b15587983#understanding-the-pharmacology-of-6s-ddathf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15587983#understanding-the-pharmacology-of-6s-
ddathf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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